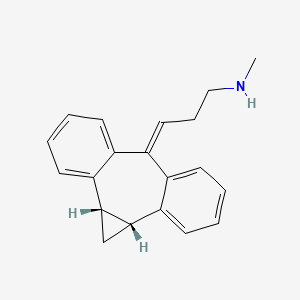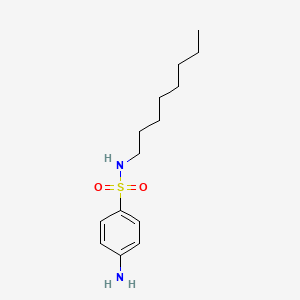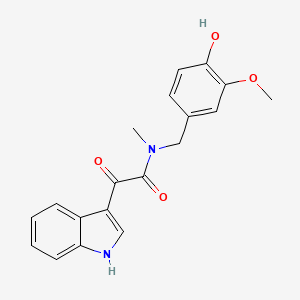![molecular formula C31H27N5O3S B12008596 2-(4-Methoxyphenyl)-5-((3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 623935-09-1](/img/structure/B12008596.png)
2-(4-Methoxyphenyl)-5-((3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-メトキシフェニル)-5-((3-(3-メチル-4-プロポキシフェニル)-1-フェニル-1H-ピラゾール-4-イル)メチレン)チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンは、化学、生物学、医学などの様々な分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、多様な生物活性で知られるチアゾロ[3,2-b][1,2,4]トリアゾールコアを含む独自の構造を特徴としています。
準備方法
合成経路と反応条件
2-(4-メトキシフェニル)-5-((3-(3-メチル-4-プロポキシフェニル)-1-フェニル-1H-ピラゾール-4-イル)メチレン)チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンの合成は、通常、入手しやすい出発物質から始まる複数のステップを伴います。主要なステップには、チアゾロ[3,2-b][1,2,4]トリアゾールコアの形成と、メトキシフェニル基とピラゾリル基の導入が含まれます。温度、溶媒、触媒などの特定の反応条件は、高収率と純度を実現するために最適化されます。
工業生産方法
この化合物の工業生産には、バッチ反応器または連続フロー反応器を使用した大規模合成が含まれる場合があります。このプロセスは、廃棄物とエネルギー消費を最小限に抑えることに重点を置いて、費用対効果が高く、環境に優しいように設計されています。結晶化やクロマトグラフィーなどの高度な精製技術を使用して、最終製品が要求された仕様を満たしていることを確認します。
化学反応の分析
反応の種類
2-(4-メトキシフェニル)-5-((3-(3-メチル-4-プロポキシフェニル)-1-フェニル-1H-ピラゾール-4-イル)メチレン)チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンは、次のような様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用して行うことができます。
置換: この化合物は、存在する官能基に応じて、求核置換反応または求電子置換反応を起こすことができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸、塩基、酸化剤、還元剤が含まれます。温度、圧力、溶媒の選択などの反応条件は、目的の変換を達成するために慎重に制御されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化により対応するケトンまたはカルボン酸が生成される場合があり、還元によりアルコールまたはアミンが生成される場合があります。
科学研究の応用
2-(4-メトキシフェニル)-5-((3-(3-メチル-4-プロポキシフェニル)-1-フェニル-1H-ピラゾール-4-イル)メチレン)チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンは、いくつかの科学研究の用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性、抗真菌性、抗癌性などの潜在的な生物活性について調査されています。
医学: 様々な疾患の潜在的な治療薬として探求されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
科学的研究の応用
2-(4-Methoxyphenyl)-5-((3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
2-(4-メトキシフェニル)-5-((3-(3-メチル-4-プロポキシフェニル)-1-フェニル-1H-ピラゾール-4-イル)メチレン)チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンの作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、酵素または受容体に結合し、それらの活性を調節し、様々な生物学的効果をもたらす可能性があります。正確な分子メカニズムと関連する経路を解明するには、詳細な研究が必要です。
類似の化合物との比較
類似の化合物
- (E)-4-メトキシフェニル 3-(4-メトキシフェニル)アクリレート
- (2E)-3-(4-メトキシフェニル)-2-メチル-2-プロペノ酸
- メタノン、(3-メチルフェニル)(3-メチル-4-プロポキシフェニル)-
類似化合物との比較
Similar Compounds
- (E)-4-methoxyphenyl 3-(4-methoxyphenyl)acrylate
- (2E)-3-(4-methoxyphenyl)-2-methyl-2-propenoic acid
- Methanone, (3-methylphenyl)(3-methyl-4-propoxyphenyl)-
特性
CAS番号 |
623935-09-1 |
|---|---|
分子式 |
C31H27N5O3S |
分子量 |
549.6 g/mol |
IUPAC名 |
(5Z)-2-(4-methoxyphenyl)-5-[[3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C31H27N5O3S/c1-4-16-39-26-15-12-22(17-20(26)2)28-23(19-35(33-28)24-8-6-5-7-9-24)18-27-30(37)36-31(40-27)32-29(34-36)21-10-13-25(38-3)14-11-21/h5-15,17-19H,4,16H2,1-3H3/b27-18- |
InChIキー |
BMHARFSRYJVIOV-IMRQLAEWSA-N |
異性体SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)C |
正規SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12008521.png)
![5-(2,4-Dichlorophenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008522.png)
![N-[(E)-(2-nitrophenyl)methylideneamino]octadecanamide](/img/structure/B12008541.png)
![3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12008543.png)
![N-(3,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12008551.png)

![4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008555.png)
![N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12008557.png)
![2-(2,4-dimethylphenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B12008570.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenyl-2,5-pyrrolidinedione](/img/structure/B12008572.png)


![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12008595.png)
